molecular formula C19H17FN4O3S B2712218 N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1040649-58-8

N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2712218
CAS No.: 1040649-58-8
M. Wt: 400.43
InChI Key: CFTASHUGLWKSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a synthetic chemical compound featuring a pyridazine core linked to a 2-fluorophenyl group and a furan-2-carboxamide moiety via a thioether chain. This specific molecular architecture, which integrates multiple heterocyclic systems, makes it a compound of significant interest in early-stage pharmacological and chemical research. Compounds with pyridazine and furan scaffolds are frequently investigated in medicinal chemistry for their potential as molecular scaffolds or protein-binding motifs. Researchers may explore this substance as a key intermediate in the synthesis of more complex molecules or as a candidate for high-throughput screening to identify potential biological activity. Its structure suggests potential for interaction with various enzymatic targets, though its specific mechanism of action and full spectrum of applications are yet to be characterized and published. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[6-[4-(2-fluoroanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S/c20-13-5-1-2-6-14(13)21-17(25)8-4-12-28-18-10-9-16(23-24-18)22-19(26)15-7-3-11-27-15/h1-3,5-7,9-11H,4,8,12H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTASHUGLWKSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and furan rings, followed by the introduction of the fluorophenyl group and the formation of the thioether linkage. Common reagents used in these reactions include halogenated intermediates, amines, and thiols under controlled conditions such as reflux or inert atmospheres.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridazine or furan rings.

Scientific Research Applications

N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Its biological activity is of interest, particularly in the context of enzyme inhibition or receptor binding.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific pathways.

    Industry: It could be used in the synthesis of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and thioether linkage play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The compound’s pyridazine-thioether-furan architecture distinguishes it from other heterocyclic derivatives. Below is a comparative analysis with structurally related compounds from the literature:

Table 1: Structural Comparison of Key Compounds
Compound Name/ID Core Structure Key Substituents Functional Groups Reference
N-(6-((4-((2-Fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide Pyridazine - Thioether-linked 4-oxobutyl chain with 2-fluorophenylamino
- Furan-2-carboxamide
Amide, thioether, fluorophenyl Target Compound
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-Dihydropyridine - Thioether-linked oxoethyl group
- 2-Furyl, 2-methoxyphenyl
Cyano, amide, thioether, methoxy
AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-Dihydropyridine - Thioether-linked bromophenyl-oxoethyl
- 2-Furyl, 2-methoxyphenyl
Cyano, amide, thioether, bromophenyl
N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide Dihydropyrimidine - Pyridazin-3-yl substituent
- Bis(4-methoxyphenyl)methyl
Amide, methoxyphenyl, pyridazine
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) Furan-carboxamide - Hydrazinyl-oxoethyl chain
- Phenyl group
Hydrazine, amide

Key Observations

Core Heterocyclic Scaffolds :

  • The target compound’s pyridazine core contrasts with the 1,4-dihydropyridine (AZ331, AZ257) and dihydropyrimidine () scaffolds in analogues. Pyridazine derivatives are less common in classical drug design but are increasingly explored for kinase inhibition, whereas dihydropyridines are well-established in calcium channel modulation .

Substituent Variations: Thioether Linkages: All compounds except ’s 97d feature thioether groups, which may enhance metabolic stability or influence binding kinetics . Aromatic Substitutents: The 2-fluorophenylamino group in the target compound differs from the methoxy- or bromophenyl groups in AZ331/AZ255. Fluorine atoms often improve bioavailability and binding affinity through electronegativity and lipophilicity modulation .

Functional Group Implications :

  • The hydrazinyl group in ’s 97d is absent in the target compound, highlighting divergent synthetic or functional objectives (e.g., chelation vs. receptor targeting) .

Biological Activity

N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide, with the CAS number 1040649-58-8, is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-cancer and anti-microbial effects. This article provides an overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H17FN4O3SC_{19}H_{17}FN_{4}O_{3}S, and it has a molecular weight of 400.4 g/mol. The structural complexity includes a furan ring, pyridazine moiety, and a thioether linkage, which are critical for its biological activity.

1. Anti-Cancer Activity

Recent studies have demonstrated that derivatives of furan-2-carboxamide compounds exhibit notable anti-cancer properties. Specifically, the compound this compound has shown promising results against various cancer cell lines.

1.1 Cell Viability Assays

In vitro studies assessed the compound's effectiveness against several cancer cell lines including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer). The results indicated that:

CompoundCell Line% Cell Viability
This compoundHepG233.29%
This compoundHuh-745.09%
This compoundMCF-741.81%

These results were compared to standard treatments such as doxorubicin, which showed significantly lower cell viability at 0.62% after 48 hours of treatment .

The anti-cancer activity is believed to be related to the structural characteristics of the compound. The presence of electron-donor substituents enhances its cytotoxic effects, indicating a structure–activity relationship (SAR). For instance, para-substituted derivatives exhibited greater anti-cancer activity compared to their meta and ortho counterparts .

2. Anti-Microbial Activity

In addition to its anti-cancer properties, this compound has also been evaluated for its antimicrobial efficacy.

2.1 Inhibition Zones and Minimum Inhibitory Concentration (MIC)

The compound was tested against various bacterial strains, including E. coli and S. aureus, as well as fungal strains. The results are summarized in the table below:

MicroorganismInhibition Zone (mm)MIC (µg/mL)
E. coli10.5280
S. aureus13265
Fungal Strains12–19120.7–190

The presence of an aromatic moiety in the compound contributes to its lipophilicity, enhancing its antimicrobial activity compared to non-aromatic derivatives .

3. Case Studies and Research Findings

A comprehensive study conducted on various carbamothioyl-furan derivatives highlighted that compounds similar to N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-y)) exhibited significant anti-microbial and anti-cancer activities . These findings suggest that modifications in the chemical structure could lead to improved therapeutic agents.

Q & A

Q. What synthetic routes are recommended for synthesizing N-(6-((4-((2-fluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: A stepwise approach is recommended:

Thioether linkage formation : React 4-((2-fluorophenyl)amino)-4-oxobutyl mercaptan with 6-chloropyridazine-3-amine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C to form the pyridazinyl-thioether intermediate.

Furan-2-carboxamide coupling : Use coupling agents like HATU or EDCI/HOBt to attach furan-2-carboxylic acid to the pyridazine amine group.

Optimization : Monitor reaction progress via TLC/HPLC. Solvent selection (e.g., DMF vs. THF) and temperature control (60–80°C) improve yield . Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

(Basic)

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve the 3D structure to confirm stereochemistry and bond angles. Data collection at 292 K with Cu-Kα radiation (λ = 1.54178 Å) and refinement using SHELXL (R factor < 0.05) .
  • Spectroscopic validation :
    • ¹H/¹³C NMR : Assign peaks for the furan (δ 6.5–7.5 ppm), pyridazine (δ 8.0–9.0 ppm), and fluorophenyl groups (δ 7.0–7.5 ppm).
    • HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

(Basic)

Q. How should researchers design biological activity assays for this compound?

Methodological Answer:

  • Target selection : Prioritize kinases or enzymes with conserved ATP-binding pockets (pyridazine mimics adenine).
  • Assay conditions :
    • In vitro enzyme inhibition : Use fluorescence polarization (FP) or TR-FRET assays at pH 7.4, 37°C, with 1–10 µM compound concentrations.
    • Cellular assays : Test cytotoxicity (MTT assay) and target engagement (Western blot for downstream markers) in relevant cell lines (e.g., cancer models) .

(Advanced)

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Methodological Answer:

  • Core modifications :
    • Replace the furan ring with thiophene (enhanced lipophilicity) or pyridine (hydrogen-bonding capacity).
    • Vary the fluorophenyl substituent (e.g., para- vs. ortho-fluoro) to modulate metabolic stability .
  • Functional group tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridazine ring to enhance binding affinity . Validate using molecular docking (e.g., AutoDock Vina) and free energy calculations (MM-PBSA) .

(Advanced)

Q. How can contradictions in biological activity data across assay systems be resolved?

Methodological Answer:

  • Orthogonal assays : Cross-validate enzyme inhibition (IC₅₀) with cellular activity (EC₅₀) and in vivo efficacy (e.g., xenograft models).
  • Pharmacokinetic factors : Measure solubility (shake-flask method) and metabolic stability (microsomal assays). Poor solubility may explain discrepancies between in vitro and in vivo data .
  • Assay interference : Test for fluorescence quenching (e.g., inner-filter effect) or compound aggregation (dynamic light scattering) .

(Advanced)

Q. What strategies address solubility and formulation challenges for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use PEG-300/Cremophor EL (20:80 v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility.
  • Prodrug design : Introduce phosphate or ester groups on the carboxamide moiety for improved bioavailability .
  • Pharmacokinetic profiling : Conduct IV/PO studies in rodents with LC-MS/MS quantification to assess bioavailability and half-life .

(Advanced)

Q. How can computational modeling predict off-target interactions or toxicity?

Methodological Answer:

  • Docking simulations : Screen against the Protein Data Bank (PDB) using Glide or GOLD to identify off-target kinases or GPCRs.
  • Toxicity prediction : Use QSAR models (e.g., ProTox-II) to assess hepatotoxicity or cardiotoxicity risks. Validate with hERG channel inhibition assays .

(Advanced)

Q. What experimental approaches identify metabolic pathways and reactive metabolites?

Methodological Answer:

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH, then analyze metabolites via UPLC-QTOF-MS.
  • Reactive metabolite trapping : Add glutathione (GSH) to detect thiol adducts.
  • CYP enzyme mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes .

(Advanced)

Q. How can researchers characterize polymorphism and solid-state stability?

Methodological Answer:

  • Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal studies to detect polymorphs .
  • Stability testing : Store samples under ICH conditions (40°C/75% RH for 6 months) and monitor degradation via HPLC. Use Arrhenius kinetics to predict shelf life .

(Advanced)

Q. What methodologies ensure rigorous safety profiling in preclinical studies?

Methodological Answer:

  • Genotoxicity : Conduct Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells.
  • Cardiotoxicity : Measure hERG channel inhibition (patch-clamp electrophysiology) and QT prolongation in telemetry-equipped animals .
  • Dose-ranging studies : Determine NOAEL (no-observed-adverse-effect level) in two species (rodent and non-rodent) for IND submission .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.